molecular formula C8H14N4O2 B13479403 Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13479403
M. Wt: 198.22 g/mol
InChI Key: CRPCYKWOCQRUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an amino group at position 3 and a butanoate ester side chain. This structure renders it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where triazole derivatives are prized for their bioactivity and versatility in drug design .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(3-amino-1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H14N4O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3,(H2,9,11)

InChI Key

CRPCYKWOCQRUQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrazine hydrate can be used for reduction reactions.

    Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted triazoles.

Scientific Research Applications

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs:

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (shorter ester chain)

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate (bromo substituent instead of amino)

Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate (fused benzene-triazole system)

Table 1: Key Properties of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Triazole Position 3) Use Availability
This compound C₈H₁₄N₄O₂ 198.22 Amino group Research chemical Available (Custom)
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate C₆H₁₀N₄O₂ 170.17 Amino group Heterocyclic building block Available
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate C₈H₁₂BrN₃O₂ 262.11 Bromo group Research chemical Discontinued
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate C₁₂H₁₅N₃O₂ 233.27 Benzo-triazole ring Laboratory research Available
Key Observations:
  • Chain Length Effects: The butanoate ester in the target compound increases molecular weight and lipophilicity compared to the acetate analog (170.17 vs.
  • Substituent Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylations), while the bromo substituent in its analog facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The discontinuation of the bromo analog may relate to stability or toxicity concerns .
  • Aromatic System Differences: The benzo-triazole derivative exhibits a fused aromatic system, increasing rigidity and electronic delocalization. This likely improves thermal stability but may reduce solubility compared to non-fused triazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.